PF-610355 In Vitro β2-Adrenoceptor Potency (EC50) Comparison vs. Indacaterol and Olodaterol
PF-610355 demonstrates a sub-nanomolar EC50 of 0.26 nM for β2-adrenoceptor activation . While no published head-to-head study exists for PF-610355 against indacaterol or olodaterol in the same assay system, cross-study comparable data from peer-reviewed literature allows for an estimation of relative potency differences. Indacaterol exhibits a reported EC50 of 0.82 nM (pEC50 8.06) in a cAMP accumulation assay in HEK cells [1]. Olodaterol demonstrates an EC50 of 0.1 nM in human β2-AR cAMP assays [2]. This positions PF-610355's in vitro potency between these two clinically approved ultra-LABAs.
| Evidence Dimension | β2-adrenoceptor functional activation potency (EC50) |
|---|---|
| Target Compound Data | 0.26 nM |
| Comparator Or Baseline | Indacaterol: 0.82 nM; Olodaterol: 0.1 nM |
| Quantified Difference | PF-610355 is ~3.2-fold more potent than indacaterol and ~2.6-fold less potent than olodaterol based on reported EC50 values |
| Conditions | Human β2-adrenoceptor expressed in recombinant cell lines (HEK/CHO); cAMP accumulation assays |
Why This Matters
In vitro potency is a primary driver of effective inhaled dose and is a critical parameter for selecting a reference standard for in-house β2-agonist screening assays.
- [1] Battram C, et al. In Vitro and in Vivo Pharmacological Characterization of Indacaterol, a Novel Inhaled β2 Adrenoceptor Agonist with a 24-h Duration of Action. J Pharmacol Exp Ther. 2006 May;317(2):762-70. (pEC50 = 8.06 ± 0.02; EC50 ~0.87 nM). View Source
- [2] Bouyssou T, et al. Pharmacological characterization of olodaterol, a novel inhaled β2-adrenoceptor agonist exerting a 24-hour-long duration of action in preclinical models. J Pharmacol Exp Ther. 2010 Jul;334(1):53-62. (EC50 = 0.1 nM). View Source
